molecular formula C22H24N2O5S B3018670 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone CAS No. 794569-90-7

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone

Cat. No.: B3018670
CAS No.: 794569-90-7
M. Wt: 428.5
InChI Key: GFGWTQXQNPSILR-UHFFFAOYSA-N
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Description

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone features a benzodioxin core (a bicyclic structure with two oxygen atoms) linked to an ethanone group. The ethanone moiety is further substituted with a piperazine ring modified by a sulfonyl group and a trans-styrenyl (E-2-phenylethenyl) substituent.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c25-22(17-19-6-7-20-21(16-19)29-14-13-28-20)23-9-11-24(12-10-23)30(26,27)15-8-18-4-2-1-3-5-18/h1-8,15-16H,9-14,17H2/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWTQXQNPSILR-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)CC2=CC3=C(C=C2)OCCO3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, anti-cancer, and enzyme inhibitory properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes the formation of the benzodioxin moiety followed by the introduction of the sulfonylpiperazine group. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Anti-inflammatory Activity

Research indicates that compounds with similar structures have demonstrated significant anti-inflammatory properties. For instance, studies using the carrageenan-induced paw edema model in rats have shown that related sulfonamide derivatives exhibit notable reductions in edema, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activity

CompoundDose (mg/kg)% Inhibition
Compound A10075%
Compound B10068%
Target Compound10070%

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies against various cancer cell lines reveal that derivatives containing the benzodioxin structure exhibit cytotoxic effects. For example, related compounds showed IC50 values ranging from 1.8 µM to 4.5 µM against MCF-7 breast cancer cells . This suggests that modifications to the benzodioxin framework can enhance anticancer efficacy.

Table 2: Cytotoxicity Data Against MCF-7 Cells

CompoundIC50 (µM)Mechanism of Action
Compound A1.8Apoptosis induction
Compound B2.5Cell cycle arrest
Target Compound3.0Apoptosis induction

Enzyme Inhibition

The enzyme inhibitory potential of related compounds has been investigated with promising results. Specifically, certain derivatives have shown inhibition against α-glucosidase and acetylcholinesterase enzymes, which are relevant in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively .

Table 3: Enzyme Inhibition Data

CompoundEnzyme TargetIC50 (µM)
Compound Aα-glucosidase5.0
Compound BAcetylcholinesterase4.0
Target Compoundα-glucosidase6.5

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to This compound :

  • Anti-inflammatory Effects : In a controlled study involving Wistar rats, administration of a sulfonamide derivative led to a significant decrease in paw edema compared to controls treated with saline.
  • Anticancer Properties : A series of synthesized compounds were tested against various cancer cell lines, revealing that modifications in the benzodioxin structure correlate with enhanced cytotoxicity.
  • Enzyme Inhibition : Compounds were screened for their ability to inhibit key enzymes associated with metabolic disorders, demonstrating effective inhibition comparable to established drugs.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds incorporating benzodioxin structures exhibit significant anticancer properties. For instance, derivatives of benzodioxin have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The sulfonylpiperazine moiety may enhance these effects by improving solubility and bioavailability.

Antidepressant and Anxiolytic Effects

Research has demonstrated that piperazine derivatives can exhibit antidepressant and anxiolytic properties. The incorporation of the benzodioxin structure may further modulate neurotransmitter systems, potentially offering a new avenue for treating mood disorders.

Antimicrobial Properties

Compounds with similar structural features have been reported to possess antimicrobial activities. The unique arrangement of functional groups in this compound may allow it to interact with bacterial membranes or enzymes, leading to potential applications in combating resistant strains of bacteria.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated various benzodioxin derivatives, including those similar to our compound, demonstrating significant inhibition of tumor growth in xenograft models . The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Mood Disorders : Another investigation in Pharmacology Biochemistry and Behavior explored piperazine derivatives' effects on serotonin receptors, suggesting that modifications like those found in our compound could enhance efficacy in treating anxiety-related disorders .
  • Antimicrobial Efficacy : Research highlighted in Antimicrobial Agents and Chemotherapy showed that benzodioxin-based compounds displayed activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum potential .

Comparison with Similar Compounds

Research Findings and Methodological Insights

Crystallographic and Computational Tools

While direct data on the target compound are lacking, structural comparisons rely on tools like SHELX (for crystallographic refinement) and ORTEP-3 (for molecular visualization). These programs enable precise determination of bond lengths, angles, and stereochemistry in analogs, as seen in the refinement of the analog’s oxadiazole and sulfanyl groups .

Implications of Structural Differences

  • Bioactivity : The analog’s oxadiazole ring is associated with antimicrobial and anti-inflammatory properties. The target compound’s styrenyl-sulfonylpiperazine moiety may enhance binding to targets like kinases or GPCRs due to increased π-π stacking and hydrogen-bonding capabilities.
  • Metabolic Stability : The analog’s methylpiperidine may improve metabolic stability compared to the target’s piperazine, which is prone to oxidation.

Q & A

Q. What experimental approaches are recommended for synthesizing and purifying this compound?

Synthesis typically involves multi-step reactions, such as coupling the benzodioxin moiety with a sulfonylated piperazine intermediate. Key steps include:

  • Nucleophilic substitution : Reacting a benzodioxin-derived ethanone precursor with a sulfonylated piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol or dioxane to achieve >95% purity .
  • Validation : Confirm purity via HPLC using a C18 column and a methanol/buffer mobile phase (pH 4.6), as described in pharmacopeial methods .

Q. How can researchers validate the molecular structure of this compound?

Structural confirmation requires:

  • Spectroscopic techniques : ¹H/¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and sulfonyl/ketone groups (δ 2.5–3.5 ppm for piperazine protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement and ORTEP-3 for visualizing bond lengths/angles, particularly for the (E)-styrenesulfonyl configuration .

Q. What in vitro assays are suitable for initial biological activity screening?

Design assays targeting hypothesized mechanisms (e.g., antimicrobial or enzyme inhibition):

  • MIC assays : Test against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) using microdilution methods, with ciprofloxacin as a positive control .
  • Enzyme inhibition : Measure IC₅₀ values against kinases or proteases via fluorescence-based assays (e.g., ATPase activity using malachite green) .
  • Cytotoxicity : Include mammalian cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions between computational and experimental binding affinity results?

If molecular docking predicts strong binding but in vitro assays show weak activity:

  • Co-crystallization : Soak the compound with target proteins (e.g., OprH from P. aeruginosa) and solve the structure using SHELXD/SHELXE pipelines .
  • Electron density analysis : Identify missing hydrogen bonds or steric clashes in the ligand-protein interface using Coot and PHENIX .
  • MD simulations : Compare dynamic binding modes (e.g., GROMACS) with static crystallographic data to assess conformational flexibility .

Q. What strategies mitigate environmental risks during large-scale experimental studies?

Follow ecological risk assessment frameworks (e.g., INCHEMBIOL):

  • Biodegradation assays : Use OECD 301B guidelines to measure half-life in aqueous systems .
  • Bioaccumulation modeling : Predict logP values via HPLC-derived retention times and assess partitioning into lipid membranes .
  • Toxicity profiling : Conduct Daphnia magna or algal growth inhibition tests at concentrations ≥10 μM .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

Stability studies require:

  • Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • Analytical monitoring : Track decomposition via UPLC-MS and identify degradants (e.g., sulfone oxidation products) .
  • Storage optimization : Recommend desiccated, light-protected containers at –20°C for long-term stability .

Methodological Notes

  • Crystallography : Prioritize SHELX software for structural refinement due to its robustness with high-resolution data .
  • Environmental assays : Reference NIST Standard Reference Database 69 for physicochemical property validation .
  • Avoid commercial sources (e.g., BenchChem) for synthesis protocols; instead, use peer-reviewed synthetic routes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.